Atractyloside

Descripción

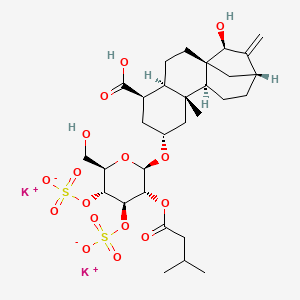

A glycoside of a kaurene type diterpene that is found in some plants including Atractylis gummifera (ATRACTYLIS); COFFEE; XANTHIUM, and CALLILEPIS. Toxicity is due to inhibition of ADENINE NUCLEOTIDE TRANSLOCASE.

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

17754-44-8 |

|---|---|

Fórmula molecular |

C30H46KO16S2 |

Peso molecular |

765.9 g/mol |

Nombre IUPAC |

dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C30H46O16S2.K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);/t16-,17-,18-,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;/m1./s1 |

Clave InChI |

DMODBUNAAVVOKD-FLPKXFLTSA-N |

SMILES |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |

SMILES isomérico |

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

SMILES canónico |

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

Apariencia |

Solid powder |

Otros números CAS |

17754-44-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Acid, Atractylic Atractylate Atractylic Acid Atractyloside |

Origen del producto |

United States |

Foundational & Exploratory

The Thorn of Antiquity: A Technical Guide to the Historical Discovery and Isolation of Atractyloside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and isolation of Atractyloside from its primary botanical source, Atractylis gummifera. Known since antiquity for its potent toxicity, the journey to identify and characterize its active principle represents a significant chapter in the annals of natural product chemistry. This document details the early scientific endeavors, reconstructs the likely experimental protocols of the 19th century, presents relevant quantitative data, and visualizes the compound's mechanism of action.

A History Steeped in Poison: The Discovery of this compound

The toxicity of Atractylis gummifera, a thistle native to the Mediterranean region, has been documented for centuries, with accounts of accidental poisonings of both humans and livestock.[1] The plant's rhizome, in particular, was known to be the primary source of its lethal effects. However, it was not until the mid-19th century that scientific inquiry began to unravel the chemical nature of this potent toxin.

The pivotal moment in the history of this compound came in 1868, when the French chemist M. Lefranc undertook the first successful isolation and characterization of the toxic principle from Atractylis gummifera.[2] In his seminal work published in the Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, Lefranc named the isolated substance "atractylic acid," which would later become known as this compound.[2] His work laid the foundation for all subsequent research into this toxic glycoside. Renewed interest in the compound surged in the mid-20th century following high-profile cases of accidental poisoning, which spurred further investigation into its structure and mechanism of action.

A closely related and even more potent toxic glycoside, carboxythis compound, was later isolated from the same plant.[3][4] Initially named "gummiferin," its structure was later identified as the 4-carboxylated precursor to this compound.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and Atractylis gummifera. It is important to note that precise quantitative methods for natural products were not available in the 19th century. Therefore, the data presented here are from more recent studies and are provided for a comprehensive understanding.

Table 1: this compound and Carboxythis compound Content in Atractylis gummifera

| Compound | Plant Part | Concentration (mg/g) | Method of Analysis |

| This compound | Roots | 3.7 | HPLC-HRMS/MS |

| Carboxythis compound | Roots | 5.4 | HPLC-HRMS/MS |

Source: A validated method for quantifying this compound and carboxythis compound in blood by HPLC-HRMS/MS, a non-fatal case of intoxication with Atractylis gummifera L. (2014).[5]

Table 2: Acute Toxicity of this compound

| Organism | Route of Administration | LD50 (mg/kg) |

| Rat | Intramuscular | 431 |

Source: M. Lefranc, Compt. Rend. 67, 954 (1868) as cited in The Merck Index.[2]

Table 3: Phytochemical Composition of Atractylis gummifera Rhizome Extracts

| Extract Type | Total Polyphenols (mg GAE/g DM) | Flavonoids (mg QE/g DM) | Tannins (mg CE/g DM) |

| Methanolic | 27.14 ± 0.01 | 17.73 ± 0.04 | 9.71 ± 0.01 |

| Aqueous | 20.60 ± 0.01 | 4.46 ± 0.46 | 11.12 ± 0.02 |

Source: Phytochemical profile of Atractylis gummifera rhizome, acute toxicity to Wistar rat and rat poisoning effect in the field (2020).[6]

Reconstructing the Past: 19th-Century Experimental Protocols

Objective: To isolate the toxic principle from the rhizomes of Atractylis gummifera.

Materials and Equipment:

-

Dried and powdered rhizomes of Atractylis gummifera

-

Ethanol (70-90%)

-

Water (distilled)

-

Lead acetate solution

-

Hydrogen sulfide gas

-

Activated charcoal

-

Filtration apparatus (e.g., filter paper, funnels)

-

Evaporation apparatus (e.g., water bath, distillation flask)

-

Crystallization dishes

-

Microscope

Methodology:

-

Extraction:

-

The dried and powdered rhizomes of Atractylis gummifera were subjected to exhaustive extraction with a hydroalcoholic solvent, likely 70-90% ethanol, through maceration or percolation. This process would dissolve the glycosides and other soluble components from the plant material.

-

-

Clarification and Precipitation of Impurities:

-

The resulting crude extract would be concentrated by evaporation of the ethanol.

-

To remove tannins, proteins, and other impurities, a solution of lead acetate was likely added to the aqueous extract. This would form insoluble precipitates with the impurities.

-

The precipitate was then removed by filtration.

-

-

Removal of Excess Lead:

-

To remove the excess lead ions from the filtrate, a stream of hydrogen sulfide gas was bubbled through the solution. This would precipitate the lead as insoluble lead sulfide.

-

The lead sulfide precipitate was subsequently removed by filtration.

-

-

Decolorization:

-

The clarified and deleaded extract, which may still have been colored, was likely treated with activated charcoal to adsorb pigments and other coloring matter.

-

The mixture was then filtered to obtain a clear, colorless, or pale-yellow solution.

-

-

Crystallization:

-

The purified solution was concentrated by slow evaporation, likely over a water bath, to induce crystallization of the this compound.

-

The resulting crystals were collected by filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

The crystals may have been further purified by recrystallization from a suitable solvent.

-

-

Characterization:

-

The isolated crystals would have been examined for their physical properties, such as crystalline form (observed under a microscope), melting point, and solubility in various solvents.

-

Elementary analysis would have been performed to determine the elemental composition (carbon, hydrogen, oxygen, sulfur).

-

Visualizing the Process and Mechanism

The following diagrams illustrate the likely historical workflow for the isolation of this compound and its molecular mechanism of action.

Caption: A plausible experimental workflow for the 19th-century isolation of this compound.

Caption: Mechanism of action of this compound via inhibition of the mitochondrial ADP/ATP translocase.

References

- 1. A review of acute poisoning from Atractylis gummifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A validated method for quantifying this compound and carboxythis compound in blood by HPLC-HRMS/MS, a non-fatal case of intoxication with Atractylis gummifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jcp.modares.ac.ir [jcp.modares.ac.ir]

An In-depth Technical Guide to the Natural Plant Sources of Atractyloside and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside (ATR) and its analogues, such as carboxythis compound (CATR), are potent toxic diterpenoid glycosides found in a variety of plant species, predominantly within the Asteraceae family.[1] These compounds are of significant interest to the scientific community due to their specific and potent inhibition of the mitochondrial adenine nucleotide translocator (ANT), a critical component of cellular energy metabolism.[2] This inhibitory action disrupts the exchange of ADP and ATP across the inner mitochondrial membrane, leading to a rapid depletion of cellular energy and subsequent cell death.[2] This technical guide provides a comprehensive overview of the primary natural plant sources of this compound and its analogues, quantitative data on their occurrence, detailed experimental protocols for their extraction and analysis, and an exploration of the key signaling pathways they modulate.

Natural Plant Sources

This compound and its derivatives have been identified in several plant species, often associated with incidents of poisoning in livestock and humans. The primary plant sources belong to the Asteraceae family and are distributed across various geographical regions.

Key Plant Sources:

-

Atractylis gummifera (Pine Thistle): Native to the Mediterranean region, the rhizomes of this plant are a well-documented source of both this compound and carboxythis compound.[3][4]

-

Xanthium strumarium (Cocklebur): This globally distributed weed contains significant concentrations of this compound and carboxythis compound, particularly in its seeds and seedlings.[5]

-

Callilepis laureola (Ox-eye Daisy): Found in Southern Africa, the tubers of this plant are known to contain this compound and have been implicated in traditional medicine poisonings.[6][7]

-

Iphiona aucheri : This plant, found in the Middle East, has also been identified as a source of this compound and carboxythis compound.

Other reported plant sources include Pascalia glauca and Wedelia glauca.

Data Presentation: Quantitative Analysis of this compound and its Analogues

The concentration of this compound and its analogues can vary significantly depending on the plant species, the specific plant part, the geographical location, and the time of harvest. The following tables summarize the available quantitative data from various studies.

| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) | Reference |

| Atractylis gummifera | Roots | This compound | 3.7 | [8] |

| Roots | Carboxythis compound | 5.4 | [8] | |

| Xanthium strumarium | Seeds (August) | This compound | 3.043 | [5] |

| Seeds (September) | This compound | 3.502 | [5] | |

| Seeds (October) | This compound | 3.800 | [5] | |

| Burs | Carboxythis compound | 0.17 | ||

| Callilepis laureola | Tubers | This compound | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and its analogues from plant materials.

Extraction and Isolation

a) Soxhlet Extraction (for Xanthium strumarium seeds):

This method is suitable for the exhaustive extraction of moderately polar compounds.

-

Sample Preparation: Dry the Xanthium strumarium seeds at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried seeds into a fine powder using a mechanical grinder.

-

Apparatus: Assemble a Soxhlet extraction apparatus, including a round-bottom flask, a Soxhlet extractor, a condenser, and a heating mantle.

-

Procedure:

-

Place a known quantity of the powdered plant material (e.g., 20-30 g) into a cellulose thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask to approximately two-thirds of its volume with a suitable solvent (e.g., methanol or ethanol).[9]

-

Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the plant material in the thimble.

-

The solvent will slowly fill the extractor, and once it reaches the top of the siphon tube, the entire volume of the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.

-

This cycle is repeated for a prolonged period (e.g., 6-8 hours) to ensure complete extraction.

-

After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

b) Solid-Phase Extraction (SPE) for Purification:

SPE is a valuable technique for purifying and concentrating the target compounds from the crude extract.

-

Materials: C18 SPE cartridges, methanol, water, and a vacuum manifold.

-

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water through it.[10]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the appropriate solvent (e.g., methanol-water mixture) and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.

-

Elution: Elute the atractylosides from the cartridge using a stronger solvent, such as a higher concentration of methanol or a mixture of methanol and acetonitrile.[6] The elution can be performed in a stepwise manner with increasing solvent strength to fractionate the extract.

-

Collection: Collect the eluate containing the purified atractylosides. The solvent can then be evaporated to yield the purified fraction.

-

Quantification

a) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

This is a highly sensitive and specific method for the quantification of this compound and carboxythis compound.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Monitor the transition of the precursor ion (e.g., m/z 725.2) to a specific product ion.

-

Carboxythis compound: Monitor the transition of the precursor ion (e.g., m/z 769.2) to a specific product ion.

-

-

-

Quantification: Generate a calibration curve using certified reference standards of this compound and carboxythis compound. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

b) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be used for the analysis of atractylosides, typically after a derivatization step to increase their volatility.

-

Derivatization: The hydroxyl and carboxyl groups of the atractylosides are often derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) to form trimethylsilyl (TMS) ethers and esters.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions (Example):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient starting from a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C).

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 50-800.

-

-

Quantification: Similar to HPLC-MS/MS, quantification is achieved by creating a calibration curve with derivatized standards.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound and its analogues exert their toxic effects by modulating several key cellular signaling pathways, primarily centered around mitochondrial function.

1. Inhibition of Adenine Nucleotide Translocator (ANT):

The primary mechanism of action of this compound is the direct and competitive inhibition of the adenine nucleotide translocator (ANT) on the inner mitochondrial membrane.[2] Carboxythis compound is an even more potent, non-competitive inhibitor. This blockage prevents the transport of ADP into the mitochondrial matrix and ATP out into the cytoplasm, leading to a rapid decline in cellular ATP levels and an increase in the ADP/ATP ratio.

Caption: this compound inhibits the Adenine Nucleotide Translocator (ANT).

2. Induction of Mitochondrial Permeability Transition Pore (mPTP) Opening:

This compound can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[11] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately triggering apoptosis or necrosis. The adenine nucleotide translocator (ANT) and cyclophilin D (CypD) are considered key components in the regulation of the mPTP.[7][11]

Caption: this compound induces the opening of the mitochondrial permeability transition pore (mPTP).

3. Activation of the AMPK-mTORC1 Signaling Pathway:

The increased ADP/ATP ratio resulting from ANT inhibition leads to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[12][13] Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[14] This inhibition of mTORC1 promotes catabolic processes such as autophagy, a cellular recycling mechanism that can be either pro-survival or pro-death depending on the context.[12]

Caption: this compound activates the AMPK-mTORC1 signaling pathway, leading to autophagy.

Experimental Workflows

Workflow for Extraction, Purification, and Quantification of Atractylosides:

The following diagram illustrates a general workflow for the analysis of atractylosides from plant material.

Caption: Workflow for the analysis of atractylosides from plant sources.

Conclusion

This compound and its analogues represent a fascinating and potent class of natural compounds with a well-defined molecular target. Their presence in various plant species poses a toxicological risk but also offers a valuable tool for researchers studying mitochondrial function and cellular bioenergetics. The information and protocols provided in this technical guide are intended to support researchers, scientists, and drug development professionals in their efforts to understand, isolate, and analyze these important molecules. Further research into the downstream signaling effects and potential therapeutic applications of modulating these pathways is a promising area for future investigation.

References

- 1. This compound-induced release of cathepsin B, a protease with caspase-processing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial Energy-Regulating Effect of this compound Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial permeability transition pore component cyclophilin D distinguishes nigrostriatal dopaminergic death paradigms in the MPTP mouse model of Parkinson's disease. | Palmetto Profiles [profiles.musc.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Determination of this compound in Callilepis laureola using solid-phase extraction and liquid chromatography-atmospheric pressure ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New developments in AMPK and mTORC1 cross-talk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. The Degradation Mechanism of Toxic this compound in Herbal Medicines by Decoction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Molecular Composition of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | this compound Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway [frontiersin.org]

- 14. researchgate.net [researchgate.net]

Atractyloside: A Specific Inhibitor of the Mitochondrial ADP/ATP Translocase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside (ATR) is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier. By competitively binding to the translocase, this compound effectively halts the exchange of cytosolic ADP for mitochondrial ATP, leading to a rapid depletion of cellular energy reserves and the induction of cell death pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on mitochondrial function, detailed experimental protocols for its study, and a summary of the key signaling pathways it modulates.

Mechanism of Action

The Adenine Nucleotide Translocase is an integral protein of the inner mitochondrial membrane responsible for the vital exchange of ADP and ATP, coupling mitochondrial ATP synthesis with cytosolic energy-requiring processes. The translocase operates via a single binding site that alternately faces the mitochondrial matrix (m-state) and the intermembrane space (c-state).

This compound exerts its inhibitory effect by binding with high affinity to the ANT when it is in the c-state, accessible from the intermembrane space (cytosolic side). This binding event locks the translocase in this outward-facing conformation, physically obstructing the binding of ADP and preventing its translocation into the mitochondrial matrix. Consequently, the export of newly synthesized ATP to the cytosol is also blocked. This leads to a cascade of events including the collapse of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the initiation of apoptosis.

Atractyloside's Role in Triggering Apoptosis at Low Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside (ATR), a potent toxic glycoside, has been extensively studied for its ability to induce cell death. While high concentrations of ATR are known to cause rapid necrosis through catastrophic energy depletion, emerging evidence indicates that at lower, sub-lethal concentrations, ATR can selectively trigger the intrinsic pathway of apoptosis. This technical guide provides an in-depth analysis of the mechanisms by which low-concentration this compound initiates programmed cell death. We will explore its interaction with the mitochondrial permeability transition pore (mPTP), the subsequent modulation of Bcl-2 family proteins, the release of cytochrome c, and the activation of the caspase cascade. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways to offer a comprehensive resource for researchers in apoptosis and drug development.

Introduction

This compound is a natural diterpenoid glycoside found in plants of the Asteraceae family.[1] Its primary molecular target is the adenine nucleotide translocator (ANT), an integral protein of the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.[2] By competitively inhibiting ANT, this compound disrupts cellular energy homeostasis, which at high doses leads to necrotic cell death.[1] However, at lower concentrations, the cellular response shifts towards a more controlled, programmed form of cell death known as apoptosis.[1] Understanding this concentration-dependent switch is crucial for elucidating the nuanced roles of mitochondrial bioenergetics in cell fate decisions and for exploring the potential therapeutic applications of modulating this pathway.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound at low concentrations are quantifiable through various cellular and molecular assays. The following tables summarize key findings on the dose-dependent impact of ATR on mitochondrial function and apoptotic markers.

Table 1: Effect of this compound on Cellular ATP Content

| This compound Concentration (µM) | Treatment Time (min) | Cell Type | Relative ATP Content (% of Control) | Reference |

| 7.5 | 10 | Arteriolar Smooth Muscle Cells | 52% | [3] |

| 10 | 10 | Arteriolar Smooth Muscle Cells | 37% | [3] |

| 15 | 10 | Arteriolar Smooth Muscle Cells | 34% | [3] |

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| This compound Concentration (µM) | Cell Type | Observation | Reference |

| 2.5, 5, 7.5, 10 | HepG2 Cells | Decreased ΔΨm | [4][5] |

Table 3: Modulation of Apoptosis-Related Proteins by this compound Analogs

Data for Atractylenolide I (ATR-1), a structurally related compound, is presented here to illustrate the typical effects on Bcl-2 family proteins and caspases, as direct quantitative tables for this compound were not available in the immediate literature.

| Treatment | Protein | Change in Expression/Activity | Cell Type | Reference |

| ATR-1 | Bcl-2 | Decreased | Bladder Cancer Cells | [6] |

| ATR-1 | Bax | Increased | Bladder Cancer Cells | [6] |

| ATR-1 | Cleaved Caspase-3 | Increased | Bladder Cancer Cells | [6] |

Core Signaling Pathway of this compound-Induced Apoptosis

At low concentrations, this compound initiates a signaling cascade that culminates in apoptosis, primarily through the intrinsic, or mitochondrial, pathway.

Inhibition of Adenine Nucleotide Translocator (ANT)

The initial event is the binding of this compound to the adenine nucleotide translocator on the inner mitochondrial membrane.[2] This binding inhibits the exchange of mitochondrial ATP for cytosolic ADP, leading to a gradual decrease in cellular ATP levels and an increase in the ADP/ATP ratio.[4][5]

Induction of the Mitochondrial Permeability Transition Pore (mPTP)

The inhibition of ANT and the resulting changes in the mitochondrial matrix environment are thought to be key triggers for the opening of the mitochondrial permeability transition pore (mPTP).[3] The mPTP is a high-conductance channel that, when opened, allows for the non-selective passage of ions and small molecules across the inner mitochondrial membrane.[7] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm) and swelling of the mitochondrial matrix.[3][4][5]

Release of Pro-Apoptotic Factors

The sustained opening of the mPTP results in the rupture of the outer mitochondrial membrane and the release of pro-apoptotic factors from the intermembrane space into the cytosol.[8] A critical factor released is cytochrome c .

Apoptosome Formation and Caspase Activation

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization and the formation of a large protein complex known as the apoptosome . The apoptosome then recruits and activates an initiator caspase, caspase-9 .[9][10] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 , which are responsible for the execution phase of apoptosis.[11][12]

Role of Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, acting primarily at the level of the mitochondria. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The balance between these opposing factions determines the cell's susceptibility to apoptotic stimuli. While direct quantitative data for this compound is limited, studies with related compounds suggest that treatment leads to a decrease in the expression of anti-apoptotic Bcl-2 and an increase in the expression of pro-apoptotic Bax, thereby lowering the threshold for mPTP opening and cytochrome c release.[6][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Procedure:

-

Induce apoptosis in cultured cells by treating with various low concentrations of this compound for a specified time. Include both untreated and positive controls.

-

Harvest the cells, including any floating cells from the supernatant, by centrifugation.

-

Wash the cells with cold 1X PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Western Blot for Cytochrome c Release

This assay is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.[16][17]

-

Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in each fraction is then detected by western blotting.

-

Procedure:

-

Treat cells with this compound as described previously.

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.

-

Lyse the mitochondrial pellet using a mitochondrial extraction buffer.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c. Also, probe for a cytosolic marker (e.g., β-actin) and a mitochondrial marker (e.g., COX IV) to verify the purity of the fractions.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Caspase-3 Activity Assay

This assay measures the activity of the key executioner caspase, caspase-3.[18][19][20][21]

-

Principle: A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter molecule. When cleaved by active caspase-3 in a cell lysate, the reporter is released and can be quantified.

-

Procedure:

-

Plate cells in a 96-well plate and treat with this compound.

-

Lyse the cells using a supplied lysis buffer.

-

Add the caspase-3 substrate to the cell lysate.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples to untreated controls.

-

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of low-concentration this compound-induced apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Caption: General experimental workflow for studying this compound-induced apoptosis.

Conclusion

At low concentrations, this compound serves as a specific tool to induce the intrinsic pathway of apoptosis by targeting the mitochondrial adenine nucleotide translocator. This leads to the opening of the mitochondrial permeability transition pore, the release of cytochrome c, and the subsequent activation of the caspase cascade. The data and protocols presented in this guide provide a framework for researchers to investigate this process in detail. A thorough understanding of how low-dose this compound modulates apoptosis is valuable for basic research into cell death mechanisms and may inform the development of novel therapeutic strategies that target mitochondrial bioenergetics in diseases such as cancer. Further research is warranted to fully elucidate the dose-response relationships across various cell types and to explore the interplay with other signaling pathways.

References

- 1. The biochemistry and toxicity of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Mitochondrial Energy-Regulating Effect of this compound Inhibits Hepatocellular Steatosis Through the Activation of Autophagy [frontiersin.org]

- 5. Mitochondrial Energy-Regulating Effect of this compound Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Direct and indirect targets of carboxythis compound, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Atractylodesin III maintains mitochondrial function and inhibits caspase-3 activity to reverse apoptosis of cardiomyocytes in AMI rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e-century.us [e-century.us]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. abcam.com [abcam.com]

- 17. genetex.com [genetex.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. media.cellsignal.com [media.cellsignal.com]

- 21. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthium strumarium, commonly known as cocklebur, harbors potent toxins, primarily the glycoside Atractyloside (ATR) and its analogue Carboxythis compound (CATR).[1][2] These compounds are notorious for inducing severe hepato- and nephrotoxicity, often leading to fatal outcomes in both humans and livestock.[2][3] The primary mechanism of this toxicity lies in the specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), a critical component of cellular energy metabolism.[1][4] This guide provides an in-depth technical exploration of the toxic principles of Xanthium strumarium, with a core focus on this compound. It details the molecular mechanisms of toxicity, downstream signaling pathways, and comprehensive experimental protocols for investigating these effects. All quantitative data from cited studies are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers in toxicology and drug development.

Introduction: The Toxic Arsenal of Xanthium strumarium

Xanthium strumarium is a widespread weed, and instances of poisoning are often linked to the ingestion of its seeds and seedlings, which contain the highest concentrations of this compound and Carboxythis compound.[2] These diterpenoid glycosides are potent inhibitors of oxidative phosphorylation.[5] this compound binds competitively to the Adenine Nucleotide Translocator (ANT) on the inner mitochondrial membrane, while Carboxythis compound binds in a non-competitive manner.[1] This binding event effectively halts the exchange of cytosolic ADP for mitochondrial ATP, leading to a rapid depletion of cellular energy stores and initiating a cascade of cytotoxic events.

The Core Mechanism: this compound's Assault on the Adenine Nucleotide Translocator

The Adenine Nucleotide Translocator (ANT) is the most abundant protein in the inner mitochondrial membrane and plays a pivotal role in cellular bioenergetics.[4] By facilitating the transport of ADP into the mitochondrial matrix and ATP out into the cytosol, ANT couples mitochondrial respiration to cellular ATP demand.

This compound's toxicity stems from its high affinity and specific binding to ANT.[1] This interaction locks the translocator in a conformation that prevents nucleotide exchange. The consequences of this inhibition are profound and multifaceted:

-

ATP Depletion: The most immediate effect is a drastic reduction in the cellular ATP pool. This energy crisis affects numerous ATP-dependent cellular processes, leading to a generalized cellular dysfunction. Studies have shown a significant depletion of ATP in both kidney and liver slices upon exposure to this compound.[3][6]

-

Induction of Oxidative Stress: The disruption of the mitochondrial electron transport chain can lead to an increase in the production of reactive oxygen species (ROS). This is evidenced by the depletion of reduced glutathione (GSH) and increased lipid peroxidation in liver slices treated with this compound.[3][6]

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of ATP depletion, oxidative stress, and altered mitochondrial membrane potential can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. This event leads to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately leading to cell death.

Quantitative Toxicological Data

The following tables summarize the quantitative data from various studies investigating the toxicity of this compound and Carboxythis compound.

Table 1: In Vivo Toxicity Data

| Compound | Species | Route of Administration | LD50 | Reference |

| Carboxythis compound | Rat (Male) | Intraperitoneal | 13.5 mg/kg | [7] |

Table 2: In Vitro Cytotoxicity of this compound in Precision-Cut Pig Tissue Slices (3-hour incubation)

| Concentration | Tissue | Parameter | Effect | Reference |

| ≥ 200 µM | Kidney | LDH Leakage | Significant, concentration-dependent increase | [3] |

| ≥ 200 µM | Kidney | ALP Leakage | Significant, concentration-dependent increase | [3] |

| ≥ 200 µM | Kidney | GSH Depletion | Marked depletion | [3][6] |

| ≥ 200 µM | Kidney | ATP Depletion | Marked depletion | [3][6] |

| ≥ 500 µM | Kidney | Gluconeogenesis | Significantly inhibited | [3][6] |

| ≥ 500 µM | Kidney | PAH Uptake | Inhibited | [3][6] |

| ≥ 200 µM | Liver | LDH Leakage | Significantly elevated | [3] |

| ≥ 200 µM | Liver | Lipid Peroxidation | Significant increase | [3][6] |

| ≥ 200 µM | Liver | GSH Depletion | Marked depletion | [3][6] |

| ≥ 200 µM | Liver | ATP Depletion | Marked depletion | [3][6] |

| ≥ 500 µM | Liver | Gluconeogenesis | Significantly inhibited | [3][6] |

Table 3: In Vitro Effects of this compound on HepG2 and L-02 Cell Lines

| Concentration | Cell Line | Parameter | Effect | Reference |

| 10 µM, 20 µM | HepG2 | Cell Viability | Inhibited | [8] |

| 2.5 µM, 5 µM, 7.5 µM | HepG2 | Cell Viability | No effect | [8] |

| 2.5 µM, 5 µM, 7.5 µM | HepG2 | ADP/ATP Ratio | Significant increase (at 24h) | [8] |

| 20 µM | L-02 | Cell Viability | Inhibited | [8] |

| 5 µM, 7.5 µM, 10 µM, 12.5 µM, 15 µM | L-02 | ADP/ATP Ratio | Significant increase | [8] |

Signaling Pathways in this compound Toxicity

The inhibition of ANT by this compound triggers a complex network of downstream signaling events that ultimately determine the cell's fate.

The ANT-AMPK-mTORC1 Pathway

A key pathway implicated in the cellular response to this compound-induced energy stress is the AMP-activated protein kinase (AMPK) pathway. The increased ADP/ATP ratio resulting from ANT inhibition leads to the activation of AMPK. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. This inhibition can lead to the induction of autophagy, a cellular process for degrading and recycling cellular components, which may initially be a pro-survival response to the energy crisis.

Induction of Apoptosis

At higher concentrations or prolonged exposure, the cellular damage induced by this compound overwhelms pro-survival mechanisms, leading to programmed cell death, or apoptosis. The release of cytochrome c from the mitochondria, following mPTP opening, is a key initiating event in the intrinsic apoptotic pathway. Cytochrome c in the cytosol associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which then activates caspase-9. Active caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound toxicity.

Preparation and Incubation of Precision-Cut Liver Slices

This protocol is adapted from studies investigating the metabolic effects of this compound on liver and kidney tissues.[3][6][9]

Materials:

-

Freshly excised liver tissue (e.g., from rat or pig)

-

Krumdieck tissue slicer

-

Krebs-HEPES buffer, ice-cold and gassed with 95% O2/5% CO2

-

6- or 12-well culture plates

-

This compound stock solution

-

Incubator with 95% O2/5% CO2 atmosphere at 37°C

Procedure:

-

Within 30 minutes of harvesting, place the liver tissue in ice-cold Krebs-HEPES buffer.

-

Prepare cylindrical cores from the tissue using a hollow bit.

-

Cut slices of a defined thickness (e.g., 200 µm) from the cores using a Krumdieck tissue slicer.

-

Place the freshly cut slices into 6- or 12-well plates containing pre-warmed incubation medium.

-

Add this compound to the desired final concentrations.

-

Incubate the slices for the desired time period (e.g., 3 hours) at 37°C in a humidified atmosphere of 95% O2/5% CO2.

-

Following incubation, collect the medium and the tissue slices for downstream analysis (e.g., LDH, ATP, GSH assays).

Cell Culture and Cytotoxicity Assays

This protocol is based on studies using human liver cell lines to assess this compound toxicity.[8]

Cell Lines:

-

HepG2 (human hepatoma cell line)

-

L-02 (normal human liver cell line)

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

This compound stock solution

-

CCK-8 (Cell Counting Kit-8) or MTT assay kit

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).

-

At the end of the treatment period, add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Quantification of this compound and Carboxythis compound by HPLC-HRMS/MS

This protocol is a summary of a validated method for the forensic analysis of this compound and its analogues in biological samples.[10][11][12]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (HRMS/MS) (e.g., Q-Orbitrap)

Sample Preparation (for blood):

-

Protein precipitation of the blood sample.

-

Solid-phase extraction (SPE) for sample clean-up and concentration.

Chromatographic Conditions:

-

Column: XTerra® phenyl column (150 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase: Gradient elution with acetonitrile containing 10% isopropyl alcohol and 5 mM ammonium acetate buffer (pH 4.5)

-

Run Time: Approximately 12.5 minutes

Mass Spectrometric Conditions:

-

Ionization Mode: Heated electrospray in negative-ion mode

-

Detection: Full-scan mode and targeted-MS2 mode

-

Quantification Ions ([M-H]⁻): m/z 725.2154 for this compound and m/z 769.2053 for Carboxythis compound

Validation Parameters:

-

Linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) should be established. For example, a validated method reported LOQs of 0.17 µg/L for ATR and 0.15 µg/L for CATR in whole blood.[10]

Conclusion and Future Directions

The toxic principle of Xanthium strumarium, primarily this compound and Carboxythis compound, exerts its potent cytotoxic effects through the specific inhibition of the mitochondrial Adenine Nucleotide Translocator. This singular molecular event triggers a cascade of downstream effects, including severe ATP depletion, oxidative stress, and the induction of apoptosis. The in-depth understanding of these mechanisms, facilitated by the experimental protocols and data presented in this guide, is crucial for the development of diagnostic and therapeutic strategies for Xanthium strumarium poisoning.

Future research should focus on elucidating the full spectrum of cellular signaling pathways affected by this compound, exploring potential antidotes that can counteract its effects, and developing rapid and sensitive analytical methods for its detection in clinical and forensic settings. Furthermore, a deeper investigation into the dose-dependent transition from pro-survival autophagic responses to apoptotic cell death could provide valuable insights into the cellular decision-making processes under severe energy stress. This knowledge will not only aid in the management of accidental poisonings but also contribute to the broader understanding of mitochondrial dysfunction in disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Direct and indirect targets of carboxythis compound, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The toxic mechanism and metabolic effects of this compound in precision-cut pig kidney and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenine nucleotide translocator - Wikipedia [en.wikipedia.org]

- 5. Inhibition of mitochondrial respiration and oxygen uptake in isolated rat renal tubular fragments by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alspi.com [alspi.com]

- 7. Toxicologic study of carboxythis compound (active principle in cocklebur--Xanthium strumarium) in rats treated with enzyme inducers and inhibitors and glutathione precursor and depletor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Energy-Regulating Effect of this compound Inhibits Hepatocellular Steatosis Through the Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and incubation of precision-cut liver and intestinal slices for application in drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A validated method for quantifying this compound and carboxythis compound in blood by HPLC-HRMS/MS, a non-fatal case of intoxication with Atractylis gummifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Atractyloside and ADP: A Tale of Molecular Mimicry and Mitochondrial Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Atractyloside (ATR), a potent toxic glycoside, and Adenosine Diphosphate (ADP), a vital molecule in cellular energy metabolism, share a remarkable structural resemblance that underlies ATR's profound inhibitory effect on mitochondrial function. This guide delves into the structural similarities between these two molecules, their competitive interaction with the mitochondrial ADP/ATP carrier (AAC), and the experimental methodologies used to characterize this critical biological interaction.

The Core of the Matter: Structural Similarities

This compound's toxicity stems from its ability to act as a molecular mimic of ADP, allowing it to bind with high affinity to the ADP/ATP carrier (AAC), also known as the adenine nucleotide translocator (ANT).[1][2][3] This binding competitively inhibits the transport of ADP into the mitochondrial matrix and ATP out into the cytosol, effectively shutting down cellular energy production.[4] The structural features that enable this mimicry are:

-

Charge Distribution: The negatively charged sulfate groups of ATR correspond to the phosphate groups of ADP.[1]

-

Sugar Moiety: The glucose group of ATR occupies a similar space as the ribose sugar of ADP.[1]

-

Hydrophobic Core: The hydrophobic diterpene core of ATR, known as atractyligenin, mimics the hydrophobic purine base of ADP.[1]

The carboxyl and sulfate groups of this compound are essential for its inhibitory activity and toxicity.[1]

Quantitative Analysis of Binding Affinity

The competitive nature of this compound's interaction with the ADP/ATP carrier has been quantified through various binding assays. The binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), provides a measure of the inhibitor's potency. The table below summarizes key quantitative data for this compound, its more potent analog Carboxythis compound, and other AAC inhibitors.

| Compound | Target Organism/System | Parameter | Value | Reference(s) |

| This compound | Potato Mitochondria | Kd | 0.45 µM | [5] |

| This compound | Rat Liver Mitochondria | Ki | < 1 µM | [6] |

| Carboxythis compound | Potato Mitochondria | Kd | 10 - 20 nM | [5] |

| Carboxythis compound | Human Recombinant AAC2 | Ki | 4 nM | [7] |

| Bongkrekic Acid | Human Recombinant AAC2 | Ki | 2.0 µM | [7] |

| Suramin | Human Recombinant AAC2 | Ki | 0.3 µM | [7] |

| Chebulinic Acid | Human Recombinant AAC2 | Ki | 2.1 µM | [7] |

Signaling Pathways and Logical Relationships

The competitive inhibition of the ADP/ATP carrier by this compound can be visualized as a straightforward signaling pathway disruption.

Caption: Competitive inhibition of the mitochondrial ADP/ATP carrier by this compound.

Experimental Protocols

Characterizing the interaction between this compound and the ADP/ATP carrier involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay to Determine Kd

This protocol outlines the steps to determine the dissociation constant (Kd) of this compound for the ADP/ATP carrier using a radioactively labeled ligand, such as [³H]-Atractyloside.

a. Isolation of Mitochondria:

-

Homogenize fresh tissue (e.g., rat liver or potato tubers) in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

b. Binding Assay:

-

Prepare a series of dilutions of [³H]-Atractyloside in the assay buffer.

-

In microcentrifuge tubes, add a fixed amount of mitochondrial protein (e.g., 50-100 µg) to each concentration of [³H]-Atractyloside.

-

For determining non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled this compound in addition to the [³H]-Atractyloside.

-

Incubate the tubes at a specific temperature (e.g., 4°C or 25°C) for a predetermined time to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

c. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration.

-

Plot the specific binding as a function of the free radioligand concentration.

-

Determine the Kd and Bmax (maximum number of binding sites) by fitting the data to a saturation binding curve using non-linear regression analysis (e.g., using GraphPad Prism or a similar software).

X-ray Crystallography of the AAC-Atractyloside Complex

This method aims to determine the three-dimensional structure of the ADP/ATP carrier in complex with this compound, providing atomic-level insights into the binding interaction.[8][9]

a. Protein Expression and Purification:

-

Overexpress the ADP/ATP carrier protein in a suitable expression system (e.g., E. coli or yeast).

-

Solubilize the membrane-bound protein using a suitable detergent.

-

Purify the protein to homogeneity using chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

b. Crystallization:

-

Co-crystallization: Incubate the purified ADP/ATP carrier with an excess of this compound before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using vapor diffusion methods (sitting drop or hanging drop).

-

Soaking: Alternatively, grow crystals of the apo-protein first and then soak them in a solution containing this compound.[2][4][10][11]

c. X-ray Diffraction Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect a complete set of diffraction data as the crystal is rotated in the X-ray beam.

d. Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using techniques like molecular replacement (if a homologous structure is available) or experimental phasing.

-

Build an atomic model of the protein-ligand complex into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy and quality.

NMR Spectroscopy for Studying Protein-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the interaction between this compound and the ADP/ATP carrier in solution, providing information on the binding site and conformational changes.[3]

a. Sample Preparation:

-

Produce isotopically labeled (e.g., ¹⁵N or ¹³C) ADP/ATP carrier protein for protein-observed NMR experiments.

-

Dissolve the purified protein in a suitable NMR buffer (e.g., a buffered solution containing a cryo-protectant and a small amount of D₂O for the lock signal).

b. NMR Experiments:

-

Acquire a reference NMR spectrum (e.g., a 2D ¹H-¹⁵N HSQC spectrum) of the protein in the absence of the ligand.

-

Titrate increasing amounts of this compound into the protein sample and acquire an NMR spectrum at each titration point.

-

Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide resonances. Residues exhibiting significant CSPs are likely located in or near the binding site.

c. Data Analysis:

-

Assign the backbone resonances of the protein to specific amino acid residues.

-

Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding site.

-

The magnitude of the CSPs can be used to estimate the binding affinity (Kd).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for a binding assay and the logical relationship of competitive inhibition.

Caption: A typical workflow for a radioligand binding assay.

Caption: Logical flow of competitive inhibition at the AAC binding site.

References

- 1. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 3. Inhibition by valinomycin of this compound binding to the membrane-bound ADP/ATP carrier: counteracting effect of cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of radioactively labeled carboxythis compound, this compound and bongkrekic acid to the ADP translocator of potato mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of new highly selective inhibitors of the human ADP/ATP carriers by molecular docking and in vitro transport assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

An In-depth Technical Guide on the Pharmacological Activities of Atractyloside-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activities associated with plants containing the diterpenoid glycoside, Atractyloside (ATR), and its analogue, Carboxythis compound (CATR). The focus is on the molecular mechanisms, toxicological profiles, and potential therapeutic applications, supported by quantitative data and detailed experimental methodologies.

Introduction to this compound and its Botanical Sources

This compound is a potent, naturally occurring toxic glycoside found in numerous plant species, primarily within the Asteraceae (daisy) family.[1] Historically, plants containing ATR have been used in traditional and folk medicine for various purposes, including treating sinusitis, headaches, and syphilitic ulcers.[1] However, accidental ingestion or improper use has led to numerous cases of severe poisoning and fatalities in both humans and livestock.[1][2]

Key this compound-Containing Plants:

-

Atractylis gummifera : A thistle native to the Mediterranean region, it is a well-documented source of ATR and a common cause of accidental poisoning.[1][3]

-

Xanthium strumarium (Cocklebur) : Distributed worldwide, its seeds and seedlings are rich in Carboxythis compound (CATR).[4][5]

-

Callilepis laureola (Impila) : A traditional herbal medicine in South Africa, known to cause fatal liver and kidney damage.[1][6]

-

Iphiona aucheri : Found in the Middle East and Northeast Africa, it has been responsible for poisoning racing camels.[1][7]

-

Other species : Pascalia glauca, Wedelia glauca, and to a lesser extent, Coffea arabica (roasted beans) also contain this compound or its analogues.[1][8][9]

The concentration of these toxins can vary significantly based on the plant species, geographical origin, season, and preparation method.[1]

Core Pharmacological Activity: Mechanism of Action

The primary and most well-understood pharmacological action of this compound and Carboxythis compound is the potent and specific inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT) .[10][11]

Molecular Mechanism:

-

Binding to ANT : ATR and CATR bind to the ANT protein located on the inner mitochondrial membrane.[1] ATR binds competitively, while CATR exhibits non-competitive binding.[1]

-

Inhibition of ADP/ATP Exchange : This binding event blocks the crucial antiport function of ANT, which is responsible for transporting ADP from the cytosol into the mitochondrial matrix and ATP from the matrix out to the cytosol.[1][3]

-

Halt of Oxidative Phosphorylation : The inhibition of ADP/ATP exchange effectively uncouples oxidative phosphorylation, leading to a rapid depletion of cellular ATP.[8][10]

-

Cellular Energy Crisis & Death : The severe lack of cellular energy results in widespread cell death, primarily through necrosis, although apoptosis has been observed at lower concentrations.[1][11] Tissues with high metabolic rates, such as the liver and kidneys, are particularly vulnerable.[12][13]

dot

Caption: Mechanism of this compound toxicity via inhibition of the mitochondrial ANT.

Toxicological Profile and Organ-Specific Effects

The toxicity of this compound-containing plants manifests primarily as acute hepatotoxicity and nephrotoxicity.[8][11]

-

Hepatotoxicity : Poisoning leads to centrilobular hepatic necrosis.[8] Symptoms include nausea, vomiting, and abdominal pain, progressing to severe liver failure.[3] In vitro studies show that ATR causes a concentration-dependent leakage of liver enzymes like LDH, ALT, and AST, depletion of glutathione (GSH), and increased lipid peroxidation in liver slices.[12]

-

Nephrotoxicity : The primary renal lesion is proximal tubular necrosis.[8] ATR interferes with anion transport processes in the kidney and causes significant depletion of ATP and GSH.[12] Unlike in the liver, significant lipid peroxidation is not a primary mechanism of kidney damage.[12]

-

Other Effects : Severe hypoglycemia is a common finding, resulting from the disruption of cellular energy metabolism.[14][15] Neurological symptoms such as convulsions and coma can also occur, likely secondary to hypoglycemia and cellular energy failure.[1][3]

Quantitative Toxicological Data

The following table summarizes key quantitative data from various toxicological studies.

| Compound/Extract | Model System | Endpoint | Value/Result | Reference(s) |

| This compound | Pig kidney & liver slices | Cytotoxicity Threshold | ≥200 µM | [12] |

| This compound | Pig kidney & liver slices | ATP Depletion | Marked depletion at ≥200 µM | [12] |

| This compound | Pig liver slices | Lipid Peroxidation | Significant increase at ≥200 µM | [12] |

| This compound | Mice | LD₅₀ (Intraperitoneal) | 115 ± 22.16 mg/kg | [13] |

| Xanthium strumarium (seeds) | Cattle | Fatal Dose | 0.30–0.45% of body weight | [5] |

| Callilepis laureola (aq. extract) | HepG2 cells | Cytotoxicity (6h) | 100% toxicity at 6.7 mg/mL | [16] |

| Callilepis laureola (aq. extract) | HepG2 cells | Cytotoxicity (48h) | Significant at 0.3-2.5 mg/mL | [16] |

Potential Pharmacological Applications

Despite their high toxicity, the potent biological activity of this compound and compounds from these plants have been explored for therapeutic purposes, particularly in cancer research.

-

Anticancer Activity : The ability of ATR to induce apoptosis at lower concentrations and necrosis at higher doses makes it a subject of interest for cancer therapy.[11][17] Its mechanism of disrupting cellular energy metabolism is a potential strategy against highly metabolic tumor cells.

-

Anti-inflammatory and Other Activities : Extracts from plants like Atractylodes lancea and Xanthium strumarium have shown anti-inflammatory, antibacterial, and antiviral properties.[4][18] However, these effects may be attributable to other compounds present in the extracts, such as sesquiterpenoids, rather than this compound itself.[18]

Experimental Protocols

This section outlines common methodologies used in the study of this compound-containing plants.

6.1. Extraction and Isolation of this compound

A typical protocol involves sequential solvent extraction to isolate the polar glycoside.

dot

Caption: General workflow for the extraction and isolation of this compound.

Protocol Details (based on Roeder et al., 1994): [19]

-

Extraction : Dried and ground plant material (e.g., aerial parts of Iphiona aucheri) is extracted using a Soxhlet apparatus with methanol.

-

Partitioning : The methanol extract is dissolved in a solvent like ethyl acetate and partitioned against water. The polar glycosides (ATR/CATR) will preferentially move to the aqueous layer.

-

Chromatography : The concentrated aqueous layer is subjected to repeated column chromatography on silica gel.

-

Elution : A solvent system (e.g., methanol-acetone) is used to elute the compounds. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

-

Final Purification : Fractions containing the target compounds are pooled and may be further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure this compound or Carboxythis compound.

6.2. In Vitro Toxicity Assessment using Precision-Cut Tissue Slices

This method allows for the study of organ-specific toxicity in a controlled environment.

Protocol Details (based on Obatomi & Bach, 1998): [12]

-

Tissue Preparation : Fresh organs (e.g., pig kidney and liver) are obtained and sliced into uniform thickness (e.g., 200-250 µm) using a microtome or a Krumdieck tissue slicer.

-

Incubation : Slices are incubated in a suitable buffer (e.g., Krebs-Henseleit) at 37°C under oxygenation.

-

Treatment : this compound, dissolved in the buffer, is added to the incubation medium at various concentrations (e.g., 0-1000 µM).

-

Endpoint Analysis : After a set incubation period (e.g., 3 hours), both the tissue slices and the incubation medium are collected for analysis.

-

Cytotoxicity : Measured by the leakage of enzymes like Lactate Dehydrogenase (LDH) and Alkaline Phosphatase (ALP) into the medium.

-

Metabolic Function : Assessed by measuring ATP content, glutathione (GSH) levels, and specific organ functions (e.g., p-aminohippurate uptake in kidney slices).

-

Oxidative Stress : Determined by measuring lipid peroxidation (e.g., via malondialdehyde assay).

-

Conclusion and Future Directions

The study of this compound-containing plants reveals a powerful and specific mechanism of mitochondrial toxicity. While this toxicity poses a significant public health risk, especially in regions where these plants are used in traditional medicine, it also offers a unique tool for biochemical research into mitochondrial function.[1][10] The primary mechanism—inhibition of the ADP/ATP translocase—is well-established.[11] However, further research is needed to fully elucidate secondary toxic mechanisms and to identify other potentially bioactive compounds within these plants that may have therapeutic value.[8][15] Future studies should focus on developing specific antidotes for ATR poisoning, standardizing herbal preparations to minimize toxicity, and exploring the potential of controlled, low-dose applications of these compounds or their derivatives in disease states like cancer.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Poisoning by Atractylus gummifera L. Roots in Grazing Cattle of a Sicilian Farm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atractylis gummifera L. poisoning: an ethnopharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct and indirect targets of carboxythis compound, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A case of carboxythis compound intoxication by ingestion of the cocklebur (Xanthium strumarium) in a Korean native cow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicity of Callilepis laureola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diterpene glycosides from Iphiona aucheri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry and toxicology of the diterpenoid glycoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. The biochemistry and toxicity of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alspi.com [alspi.com]

- 13. researchgate.net [researchgate.net]

- 14. excli.de [excli.de]

- 15. A clinico-pathological and biochemical study of the toxicity of callilepis laureola (impila) [researchspace.ukzn.ac.za]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Isolating Atractyloside from Callilepis laureola

Abstract

Callilepis laureola, commonly known as the oxeye daisy, is a plant recognized for its traditional medicinal uses and its significant toxicity.[1] The primary toxic principle responsible for the plant's nephrotoxic and hypoglycemic effects is atractyloside, a potent glycoside.[1][2] This application note provides a detailed protocol for the isolation of this compound from the root-stock of Callilepis laureola. The methodology is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The protocol described herein is based on established solvent extraction and chromatographic techniques.[3]

Introduction

Callilepis laureola has a history of use in traditional medicine, but its ingestion has been linked to fatal liver and kidney damage.[1][2] The toxicity is primarily attributed to this compound and its analogue, carboxythis compound.[2] this compound exerts its toxic effect by inhibiting the mitochondrial adenine nucleotide translocase (ANT), a critical protein in cellular energy metabolism.[2][4] This inhibition blocks the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, leading to a depletion of cellular energy and ultimately, cell death.[2] The isolation and purification of this compound are essential for toxicological studies, pharmacological research, and the development of potential therapeutic agents that may modulate mitochondrial function. This protocol outlines a reproducible method for extracting and isolating this compound from Callilepis laureola.

Experimental Protocols

1. Plant Material Collection and Preparation

-

Collection: Fresh root-stock of Callilepis laureola should be collected, preferably during its active growth season to ensure a higher concentration of the target compound.

-

Preparation: The collected root-stock should be thoroughly washed to remove any soil and debris. Subsequently, the roots are to be shredded or pulverized into a fine powder to maximize the surface area for efficient extraction.

2. Extraction of this compound

This protocol is adapted from established methods for extracting this compound from plant materials.[5][6]

-

Maceration:

-

Weigh the prepared plant material.

-

For every 1 kg of powdered root-stock, add 10 liters of methanol.

-

Allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the methanolic extract through a fine-mesh cloth or filter paper to separate the plant debris.

-

The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Continue the concentration until a syrupy consistency is achieved.

-

3. Purification of this compound

Further purification can be achieved using solid-phase extraction (SPE) and chromatographic techniques.[3]

-

Solid-Phase Extraction (SPE):

-

The concentrated syrup is redissolved in a minimal amount of water.

-

The aqueous solution is then passed through a C18 SPE cartridge that has been pre-conditioned with methanol followed by water.

-

The cartridge is washed with water to remove polar impurities.

-

This compound is then eluted from the cartridge using a step gradient of methanol in water.

-

-

Chromatographic Separation:

-

The fractions containing this compound from the SPE step are pooled and concentrated.

-

The final purification is performed using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

A gradient of acetonitrile and water is typically used as the mobile phase.

-

Fractions are collected and analyzed for the presence of pure this compound, which can be confirmed by techniques such as mass spectrometry.[3][7]

-

Data Presentation

| Parameter | Value | Reference |

| Plant Material | Callilepis laureola root-stock | [5] |

| Extraction Solvent | Methanol | [5] |

| Extraction Method | Maceration | [5] |

| Purification Method | Solid-Phase Extraction, HPLC | [3] |

Mandatory Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Signaling pathway of this compound toxicity.

References

- 1. Toxicity of Callilepis laureola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]